N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis : The complete crystal structure of a similar compound, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, synthesized as a new inhibitor of CLK1 and DYRK1A kinases, was established by single-crystal X-ray diffraction. This structural analysis is crucial for understanding the biological mechanism of action of these compounds (Guillon et al., 2013).
Antitumor Activity : A related compound was part of a study that synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of these compounds showed potent anticancer activity on human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Synthesis of Novel Compounds : The synthesis of novel compounds incorporating the thieno[3,2-d]pyrimidine ring system has been explored. This includes the development of derivatives with potential anti-inflammatory and analgesic properties, demonstrating the versatility of these compounds in pharmaceutical research (Abu‐Hashem et al., 2020).
Antimicrobial Properties : Another study focused on the synthesis and antimicrobial activity of heterocycles incorporating the pyrazolopyridine moiety related to this compound. The research indicated these compounds' potential as antimicrobial agents, emphasizing their role in addressing bacterial resistance (Bondock et al., 2008).
Pharmacological Research : An in silico and in vivo pharmacological study of a similar compound as an anticonvulsant revealed its potential in epilepsy treatment. The study involved ADMET analysis, molecular docking, and in vivo tests on animal models, highlighting the compound's safety and efficacy as an anticonvulsant (Severina et al., 2020).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-9-15(2)11-17(10-14)27-23(29)22-18(7-8-32-22)26-24(27)33-13-21(28)25-16-5-6-19(30-3)20(12-16)31-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHMHBDWZOCLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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